2-({(1E)-[4-(diethylamino)-2-hydroxyphenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2-({(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLENE}AMINO)-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound known for its unique structure and properties. This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-({(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLENE}AMINO)-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves several steps. One common method involves the reaction of diaminomaleonitrile with 4-(N,N-diethylamino)salicylaldehyde . The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can form complexes with metal ions such as copper and manganese . The formation of these complexes often involves the use of reagents such as copper(II) sulfate or manganese(II) chloride in solvents like tetrahydrofuran (THF) or acetonitrile. The major products formed from these reactions are typically metal-ligand complexes, which can be used in various applications such as catalysis and sensing.
Scientific Research Applications
2-({(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLENE}AMINO)-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several scientific research applications. In chemistry, it is used as a ligand in the formation of metal complexes, which can be used as catalysts in various chemical reactions . In biology, it has been studied for its potential use as a fluorescent probe for detecting metal ions . In medicine, it has potential applications in drug delivery systems due to its ability to form stable complexes with metal ions. In industry, it can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions. The diethylamino and hydroxyl groups on the phenyl ring act as donor sites, allowing the compound to coordinate with metal ions. This coordination can lead to changes in the electronic properties of the compound, which can be exploited in various applications such as sensing and catalysis .
Comparison with Similar Compounds
Similar compounds to 2-({(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLENE}AMINO)-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE include other Schiff bases and metal-ligand complexes. For example, 2-amino-3({[4-(diethylamino)-2-hydroxylphenyl]methylene}amino)-but-2-enedinitrile is a similar Schiff base that also forms complexes with metal ions . the unique structure of 2-({(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLENE}AMINO)-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE, which includes a fused thieno[2,3-b]pyridine ring, gives it distinct properties and makes it particularly useful in certain applications.
Properties
Molecular Formula |
C21H24N4OS |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
InChI |
InChI=1S/C21H24N4OS/c1-3-24(4-2)16-6-5-15(18(26)11-16)13-23-20-17(12-22)19-14-7-9-25(10-8-14)21(19)27-20/h5-6,11,13-14,26H,3-4,7-10H2,1-2H3/b23-13+ |
InChI Key |
URAKQROFWQKFAL-YDZHTSKRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/C2=C(C3=C(S2)N4CCC3CC4)C#N)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=C(C3=C(S2)N4CCC3CC4)C#N)O |
Origin of Product |
United States |
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